molecular formula C4H10N2O B190125 2-Amino-2-methylpropanamide CAS No. 16252-90-7

2-Amino-2-methylpropanamide

Cat. No.: B190125
CAS No.: 16252-90-7
M. Wt: 102.14 g/mol
InChI Key: ZIOBGZDFMKCKGZ-UHFFFAOYSA-N
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Description

2-Amino-2-methylpropanamide is an organic compound with the molecular formula C4H10N2O It is a derivative of propanamide, featuring an amino group and a methyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methylpropanamide typically involves the reaction of 2-amino-2-methylpropanol with an appropriate amide-forming reagent. One common method is the reaction of 2-amino-2-methylpropanol with acetic anhydride, which yields this compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve the large-scale reaction of isobutylene with chlorine in the presence of acetonitrile, followed by hydrolysis to yield the desired amide . This method allows for efficient production of the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-methylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an amino group and an amide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-amino-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOBGZDFMKCKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 2-Amino-2-methylpropanamide derivatives interact with the ghrelin receptor and what are the downstream effects?

A: Research indicates that certain this compound derivatives, specifically N-[1(R)-1, 2-dihydro-1-ethanesulfonylspiro-3H-indole-3,4′-piperidin)-1′-yl]carbonyl-2-(phenylmethoxy)-ethyl-2-amino-2-methylpropanamide (MK-677), act as potent agonists of the ghrelin receptor [, ]. This interaction stimulates the receptor, leading to the activation of the G protein Gαo1 []. This activation initiates downstream signaling cascades, ultimately impacting various physiological processes, including growth hormone secretion.

Q2: What is the significance of understanding the structure-activity relationship (SAR) of these compounds?

A: Understanding the SAR of this compound derivatives and related compounds is crucial for developing more selective and potent ghrelin receptor modulators []. By studying how specific structural modifications impact receptor binding and activity, researchers can optimize desired pharmacological properties while minimizing off-target effects. This knowledge is essential for designing novel therapeutics targeting the ghrelin receptor for various conditions, including growth hormone deficiencies and metabolic disorders.

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